Researchers can use dodecaonoic-2-13C acid to trace the metabolic pathways of fatty acids in living organisms. The carbon-13 isotope acts as a label, allowing scientists to track the incorporation and fate of the fatty acid within a cell or organism. This information is crucial for understanding how organisms utilize fats for energy and biosynthesis.Source: [Isotope-Labeled Compounds: Applications in Biology and Medicine: ]
Dodecanoic-2-13C acid can be used as an internal standard in mass spectrometry analysis of lipids. The known isotopic composition of the molecule serves as a reference point for accurately measuring the mass of other lipids in a sample. This technique is essential for quantifying and identifying various fatty acids within complex biological mixtures. Source: [Quantitative Analysis of Fatty Acids by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry: ]
Dodecanoic-2-13C acid can be used to study how proteins interact with fatty acids. By incorporating the labeled fatty acid into a biological membrane, researchers can monitor its interaction with specific proteins using techniques like nuclear magnetic resonance (NMR) spectroscopy. This approach provides insights into cellular processes that rely on protein-lipid interactions. Source: [Applications of Stable Isotope Labeling in NMR Spectroscopy: ]
Dodecanoic-2-13C acid, also known as lauric acid-2-13C, is a stable isotope-labeled compound derived from dodecanoic acid, which is a twelve-carbon medium-chain saturated fatty acid. The molecular formula for dodecanoic-2-13C acid is C₁₂H₂₄O₂, with a molecular weight of approximately 201.31 g/mol. This compound is characterized by its straight-chain structure and is commonly found in various natural fats and oils, particularly coconut oil and palm kernel oil. Dodecanoic-2-13C acid is notable for its unique isotopic labeling, which allows for specific applications in metabolic studies and tracer experiments in biological systems .
Dodecanoic-2-¹³C acid itself likely doesn't have a specific mechanism of action. Its primary purpose is as a tracer molecule in scientific research.
These reactions are facilitated by various catalysts and conditions, demonstrating the compound's reactivity typical of carboxylic acids .
Dodecanoic-2-13C acid exhibits significant biological activity, primarily due to its role as a medium-chain fatty acid. It possesses antimicrobial properties, making it effective against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. Additionally, dodecanoic acid has been implicated in metabolic processes, including energy production and lipid metabolism, highlighting its importance in nutrition and health .
Dodecanoic-2-13C acid can be synthesized through various methods:
These methods allow for the production of dodecanoic-2-13C acid with high purity and specific isotopic labeling necessary for research applications .
Dodecanoic-2-13C acid has several applications:
These applications leverage the unique isotopic signature of dodecanoic-2-13C acid, facilitating advanced research in biochemistry and nutrition .
Dodecanoic-2-13C acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dodecanoic Acid | C₁₂H₂₄O₂ | Natural fatty acid found in coconut oil |
Hexanoic Acid | C₆H₁₂O₂ | Shorter chain length; more volatile |
Octadecanoic Acid | C₁₈H₃₆O₂ | Longer chain; solid at room temperature |
Myristic Acid | C₁₄H₂₈O₂ | Four carbons longer; found in nutmeg oil |
Lauric Acid (non-labeled) | C₁₂H₂₄O₂ | Non-isotopically labeled version |
Dodecanoic-2-13C acid's isotopic labeling distinguishes it from these compounds, making it particularly valuable for research purposes where tracking metabolic pathways is essential .
Irritant